

Understanding the Pharmacokinetics of IDO1 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Ido1-IN-18	
Cat. No.:	B10854717	Get Quote

Disclaimer: No specific public data could be located for a compound designated "Ido1-IN-18". This guide therefore provides a comprehensive overview of the pharmacokinetics and core principles of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by summarizing publicly available data from representative, well-characterized molecules in this class. This information is intended for researchers, scientists, and drug development professionals.

Introduction to IDO1 and its Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] These events suppress the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune destruction.[5][6]

Given its significant role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[3][5] Small molecule inhibitors of IDO1 aim to block this immunosuppressive pathway, restore anti-tumor immunity, and enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.[4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful clinical development.



Pharmacokinetics of Representative IDO1 Inhibitors

The pharmacokinetic profiles of several IDO1 inhibitors have been characterized in preclinical and clinical studies. Below are summary tables of key pharmacokinetic parameters for some of these compounds.

Table 1: Pharmacokinetic Parameters of SHR9146 in

Mice

MICE				
Parameter	Intravenous (5 mg/kg)	Oral (20 mg/kg)	Oral (40 mg/kg)	Oral (80 mg/kg)
Tmax (h)	-	0.79 ± 0.36	0.79 ± 0.36	0.79 ± 0.36
Cmax (μg/mL)	-	8.751	10.332	12.893
AUC0-t (μg·h/mL)	-	15.606	38.891	69.971
t1/2 (h)	0.713	1.586 ± 0.853	1.586 ± 0.853	1.586 ± 0.853
CL (mL/min/kg)	12	19.8 ± 0.9	19.8 ± 0.9	19.8 ± 0.9
Vd (L/kg)	0.666	3.427 ± 1.617	3.427 ± 1.617	3.427 ± 1.617
Bioavailability (%)	-	54.2 ± 12.6	54.2 ± 12.6	54.2 ± 12.6

Data sourced from a preclinical pharmacokinetic study of SHR9146 in mice.[7]

Table 2: Pharmacokinetic Parameters of Epacadostat in

Humans (Advanced Solid Tumors)

Dose	Cmax (nM)	Tmax (h)	AUC0-12h (nM·h)
50 mg BID	569	1.9	2,710
100 mg BID	1,220	2.0	6,340
300 mg BID	3,790	2.0	24,100



Data from a Phase I study in patients with advanced solid malignancies.[8] Epacadostat plasma exposures increased in an approximately dose-proportional manner.[8]

Table 3: Pharmacokinetic Parameters of Navoximod in

Humans

Route	Dose	Tmax (h)	t1/2 (h)	CL (L/h)	Vz (L)	Absolute Bioavaila bility (%)
Oral	200 mg	0.5 (median)	11.0	-	-	55.5
Intravenou s	5 mg	-	12.6	62.0	1120	-

Data from a Phase 1 study in healthy volunteers.[4]

Table 4: Pharmacokinetic Parameters of PF-06840003 (active enantiomer PF-06840002) in Humans (Recurrent

Malignant Glioma)

Dose	Tmax (h)	t1/2 (h)
125 mg QD	1.5 - 3.0	2 - 4
250 mg QD	1.5 - 3.0	2 - 4
250 mg BID	1.5 - 3.0	2 - 4
500 mg BID	1.5 - 3.0	2 - 4

Data from a Phase 1 study. Following dosing, the median time to maximum plasma concentration for the active enantiomer was 1.5-3.0 hours and the mean elimination half-life was 2 to 4 hours on Cycle 1 Day 1.[9]

Experimental Protocols In Vivo Pharmacokinetic Study Protocol (General)

Foundational & Exploratory

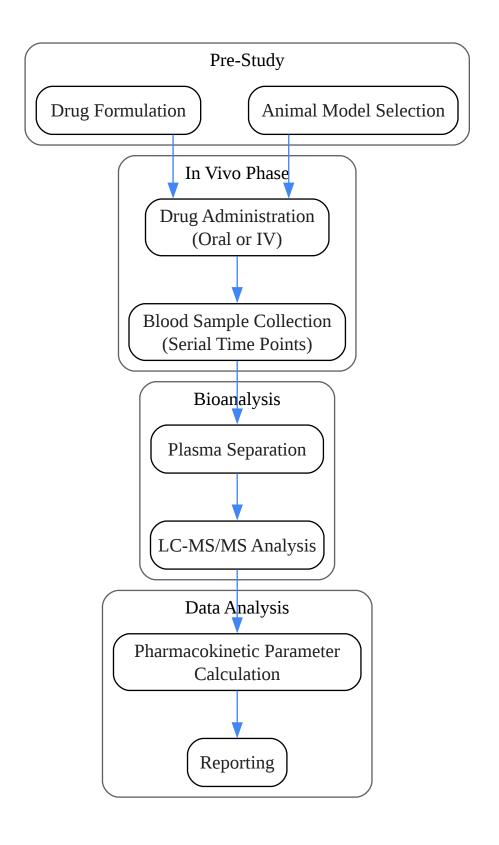




A typical preclinical pharmacokinetic study of an IDO1 inhibitor involves the following steps:

- Animal Model: Male and female mice or rats are commonly used. Animals are housed under controlled conditions with free access to food and water.[10]
- Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage or intravenous injection). Doses are often selected based on in vitro potency and preliminary toxicity studies.[11][12]
- Sample Collection: Blood samples are collected at predetermined time points after drug administration via techniques such as tail vein or retro-orbital bleeding.[12] Plasma is separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are
 quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 method.[7][13] This involves protein precipitation from the plasma samples, followed by
 chromatographic separation and mass spectrometric detection.
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using noncompartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, halflife, clearance, and volume of distribution.





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Typical workflow for a preclinical pharmacokinetic study.



IDO1 Signaling Pathway and Mechanism of Inhibition

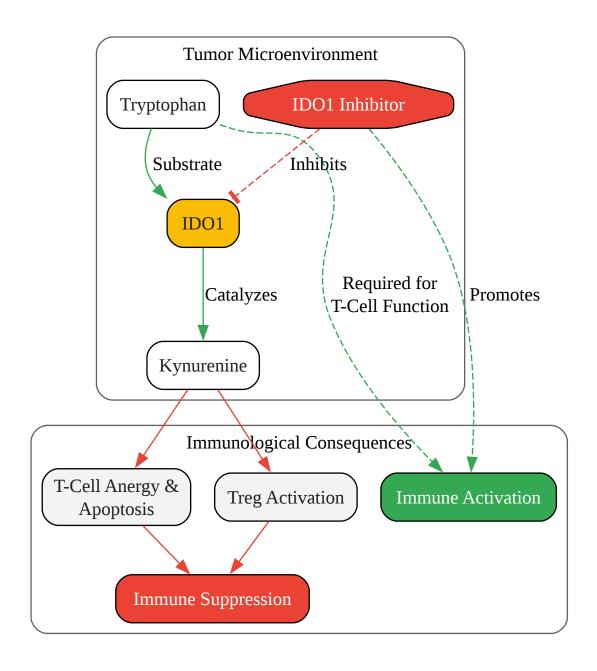
IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of tryptophan and the production of kynurenine.

- Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. Its depletion by IDO1 can lead to T-cell anergy and apoptosis.
- Kynurenine Production: Kynurenine and its downstream metabolites can induce the differentiation of naive T cells into immunosuppressive Tregs and can also directly induce apoptosis in effector T cells.

IDO1 inhibitors block the catalytic activity of the enzyme, thereby preventing the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor immune response.

Recent studies have also suggested that IDO1 activity can promote cancer progression through direct effects on tumor cells, for example, by activating the PI3K/Akt signaling pathway. [14][15]





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IDO1 signaling pathway and mechanism of inhibition.

Conclusion

IDO1 inhibitors represent a promising class of immunotherapeutic agents with the potential to overcome a key mechanism of tumor immune evasion. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for their successful development and clinical application. While specific data for "Ido1-IN-18" is not publicly available, the information gathered from representative IDO1 inhibitors provides a valuable



framework for understanding the ADME properties and therapeutic potential of this class of drugs. Continued research into the pharmacokinetics of novel IDO1 inhibitors will be critical for optimizing dosing strategies and combination therapies to improve patient outcomes in oncology.

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